molecular formula C26H27ClN2O4S B11231126 6-tert-butyl-N-(5-chloro-2-methylphenyl)-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

6-tert-butyl-N-(5-chloro-2-methylphenyl)-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B11231126
M. Wt: 499.0 g/mol
InChI Key: YOOJMIRPOGFJMC-UHFFFAOYSA-N
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Description

4-(BENZENESULFONYL)-6-TERT-BUTYL-N-(5-CHLORO-2-METHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound that belongs to the benzoxazine family This compound is characterized by its unique structure, which includes a benzenesulfonyl group, a tert-butyl group, and a chloromethylphenyl group

Preparation Methods

The synthesis of 4-(BENZENESULFONYL)-6-TERT-BUTYL-N-(5-CHLORO-2-METHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE typically involves multiple steps. One common synthetic route starts with the preparation of the benzoxazine core using 2-aminophenol as a precursor . The reaction conditions often involve the use of aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under various catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-(BENZENESULFONYL)-6-TERT-BUTYL-N-(5-CHLORO-2-METHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, especially at the benzenesulfonyl group.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield various products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-(BENZENESULFONYL)-6-TERT-BUTYL-N-(5-CHLORO-2-METHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(BENZENESULFONYL)-6-TERT-BUTYL-N-(5-CHLORO-2-METHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

4-(BENZENESULFONYL)-6-TERT-BUTYL-N-(5-CHLORO-2-METHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The uniqueness of 4-(BENZENESULFONYL)-6-TERT-BUTYL-N-(5-CHLORO-2-METHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE lies in its combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C26H27ClN2O4S

Molecular Weight

499.0 g/mol

IUPAC Name

4-(benzenesulfonyl)-6-tert-butyl-N-(5-chloro-2-methylphenyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide

InChI

InChI=1S/C26H27ClN2O4S/c1-17-10-12-19(27)15-21(17)28-25(30)24-16-29(34(31,32)20-8-6-5-7-9-20)22-14-18(26(2,3)4)11-13-23(22)33-24/h5-15,24H,16H2,1-4H3,(H,28,30)

InChI Key

YOOJMIRPOGFJMC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2CN(C3=C(O2)C=CC(=C3)C(C)(C)C)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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